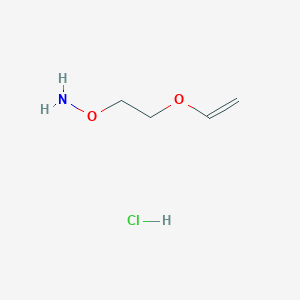
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde is an organic compound with the molecular formula C9H9ClO2. This compound is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an oxo-acetaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde typically involves the chlorination of 3-methylphenol followed by oxidation. The chlorination is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 4-chloro-3-methylphenol is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form compounds such as hydroquinones and benzoquinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Hydroquinones, benzoquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde involves its interaction with cellular components. It can induce cytoplasmic leakage in bacteria, disrupting membrane permeability to ions such as potassium and phosphate . This disruption leads to the dissipation of the proton motive force, uncoupling respiration from ATP synthesis, and ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Shares the chloro and methyl groups but lacks the oxo-acetaldehyde functional group.
4-Chloro-3-trifluoromethylphenyl derivatives: Similar structure with trifluoromethyl substitution instead of methyl.
Hydroquinones and benzoquinones: Oxidation products of (4-Chloro-3-methyl-phenyl)-oxo-acetaldehyde.
Uniqueness
This compound is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C9H7ClO2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-5H,1H3 |
InChI-Schlüssel |
DUNABDHELCXJLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)



![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)



![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
